

1,3-Diiodo-5-nitrobenzene molecular weight

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Compound of Interest

Compound Name: 1,3-Diiodo-5-nitrobenzene

Cat. No.: B1340216

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Audience: Researchers, scientists, and drug development professionals.

Abstract

1,3-Diiodo-5-nitrobenzene is a highly functionalized aromatic compound that serves as a versatile and valuable intermediate in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. The strategic placement of two iodine atoms and a nitro group on the benzene ring provides three distinct points for chemical modification. The iodine atoms act as efficient leaving groups for a variety of metal-catalyzed cross-coupling reactions, while the nitro group can be readily reduced to an amine, opening pathways for a vast array of derivatizations. This guide provides a comprehensive overview of the core physicochemical properties of **1,3-diiodo-5-nitrobenzene**, a detailed and validated protocol for its synthesis, robust methods for its analytical characterization, an exploration of its reactivity in the context of drug discovery, and essential safety and handling procedures.

Core Physicochemical and Computed Properties

1,3-Diiodo-5-nitrobenzene (CAS No: 57830-60-1) is a crystalline solid whose molecular architecture is primed for synthetic utility.^[1] A summary of its key properties is presented below. Understanding these parameters is foundational for its appropriate handling, storage, and application in experimental design.

Property	Value	Source
Molecular Formula	C ₆ H ₃ I ₂ NO ₂	PubChem[1][2]
Molecular Weight	374.90 g/mol	PubChem[2]
IUPAC Name	1,3-diiodo-5-nitrobenzene	PubChem[1][2]
Synonyms	3,5-Diiodonitrobenzene	PubChem[1][2]
Melting Point	33 - 38 °C (estimate)	Fisher Scientific (for 1-Iodo-3-nitrobenzene)[3]
Boiling Point	~280 °C (estimate)	Fisher Scientific (for 1-Iodo-3-nitrobenzene)[3]
XLogP3-AA	3.1	PubChem[2]
Hydrogen Bond Donor Count	0	PubChem[2]
Hydrogen Bond Acceptor Count	2	PubChem[2]
Rotatable Bond Count	0	PubChem[2]

Note: Experimental melting and boiling point data for **1,3-diiodo-5-nitrobenzene** are not readily available in public literature. The values provided are from the Safety Data Sheet for the structurally similar compound 1-iodo-3-nitrobenzene and serve as a reasonable estimation.

Synthesis and Mechanistic Considerations

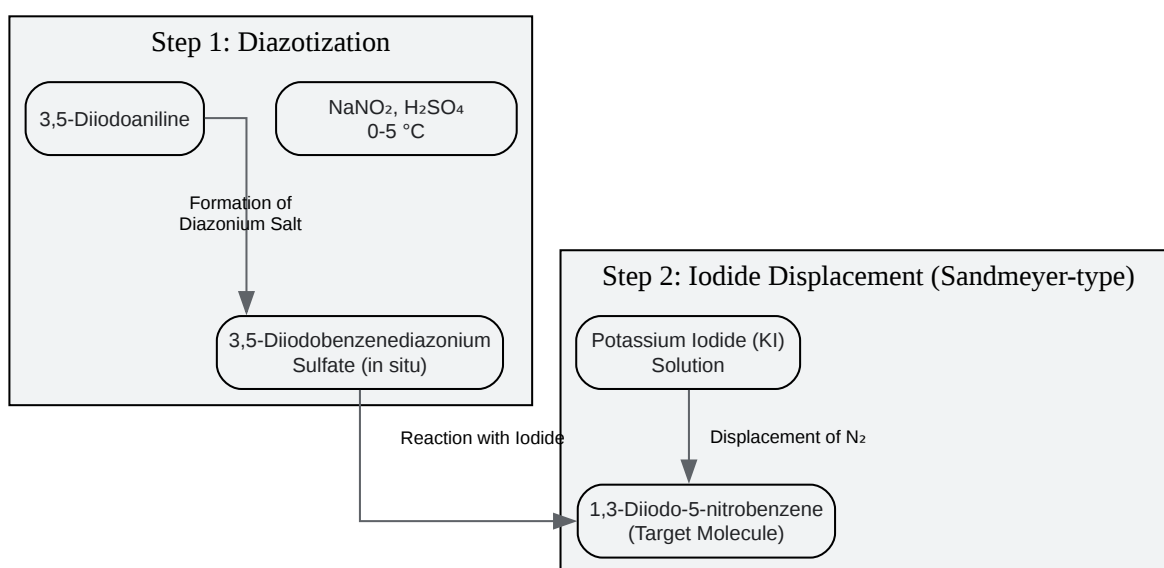
The synthesis of **1,3-diiodo-5-nitrobenzene** can be approached from multiple perspectives. However, for achieving high purity and yield, the most reliable method involves a classical Sandmeyer-type reaction sequence starting from a readily available precursor.

Recommended Synthesis Protocol: Diazotization of 3,5-Diiodoaniline

This procedure is adapted from a robust and well-documented method for the synthesis of a related tri-iodo compound published in Organic Syntheses, a highly trusted source for

reproducible chemical preparations.[4] The underlying principle is the conversion of a primary aromatic amine to a diazonium salt, which is then displaced by an iodide ion.

Reaction Scheme: 3,5-Diiodoaniline → [Diazonium Salt Intermediate] → **1,3-Diiodo-5-nitrobenzene** (This scheme is illustrative; the actual synthesis involves diazotization followed by treatment with an iodide source, not direct nitration of the diazonium salt shown in a simplified diagram).



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Caption: Workflow for the synthesis of **1,3-diiodo-5-nitrobenzene**.

Step-by-Step Methodology:

- **Apparatus Setup:** Equip a 1-L three-necked flask with a mechanical stirrer, a thermometer, and an addition funnel. The flask should be placed in an ice-salt bath to maintain low temperatures.
- **Diazotization:**

- In the flask, dissolve the starting material, 3,5-diiodoaniline, in concentrated sulfuric acid with stirring. Cool the resulting solution to 0-5 °C.
- Separately, prepare a solution of sodium nitrite (NaNO_2) in concentrated sulfuric acid, also cooled to 0-5 °C.
- Slowly add the sodium nitrite solution to the aniline solution via the addition funnel. The rate of addition must be controlled to keep the internal temperature below 10 °C. Vigorous stirring is essential to ensure efficient mixing and heat dissipation. The formation of the diazonium salt is typically complete after stirring for 1-2 hours at this temperature.
- Iodide Displacement:
 - Prepare a separate solution of potassium iodide (KI) in water.
 - Slowly and carefully add the cold diazonium salt solution to the KI solution with stirring. The diazonium group is an excellent leaving group (as N_2 gas), and it will be displaced by the iodide ion. Nitrogen gas evolution will be observed.
 - After the addition is complete, the reaction mixture may be gently heated (e.g., to 50-60 °C) to ensure the complete decomposition of the diazonium salt.
- Workup and Purification:
 - Cool the reaction mixture to room temperature. If any free iodine has formed (indicated by a brown color), it can be quenched by the addition of a small amount of sodium bisulfite solution until the color disappears.
 - The solid product, **1,3-diiodo-5-nitrobenzene**, is collected by vacuum filtration.
 - Wash the crude product thoroughly with water to remove inorganic salts and acids, followed by a wash with a cold, low-polarity solvent (e.g., hexane) to remove nonpolar impurities.
 - For final purification, the product can be recrystallized from a suitable solvent, such as ethanol or a mixture of ethanol and water.

Alternative Synthetic Route: Direct Iodination

An alternative, though potentially less selective, approach is the direct electrophilic iodination of m-nitroaniline. Aromatic amines are highly activated, and iodination typically occurs at the para and ortho positions relative to the amine.^[5] Direct iodination of m-nitroaniline would likely lead to a mixture of isomers, making purification challenging. Methods using molecular iodine with an oxidant like nitric acid in acetic acid have been reported for the iodination of various activated aromatics.^[6] However, controlling the reaction to yield the desired 3,5-diiodo product exclusively would require careful optimization and may not be as efficient as the diazotization route.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized **1,3-diiodo-5-nitrobenzene** is critical. A combination of spectroscopic and chromatographic methods forms a self-validating system for quality control. While public databases lack readily available spectra for this specific compound, its structure allows for accurate prediction of its analytical signatures. Commercial suppliers like BLD Pharm and Sigma-Aldrich provide spectral data upon purchase.^[7]^[8]

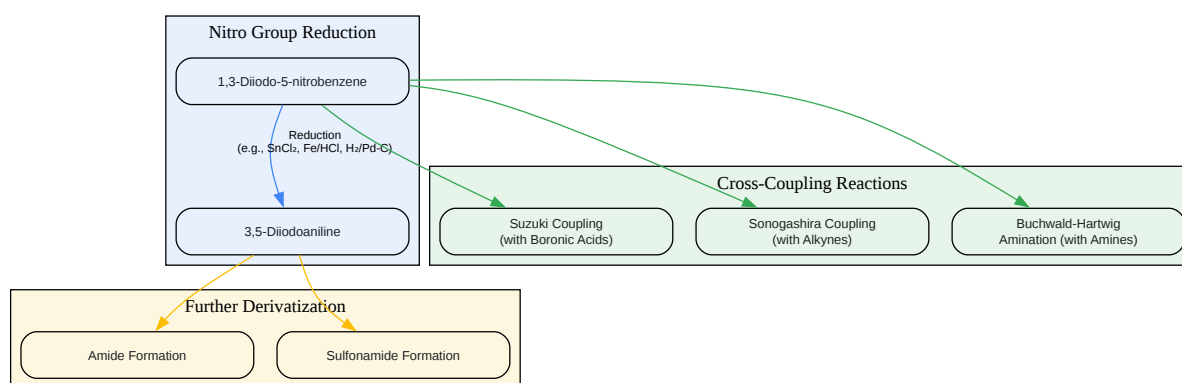
Technique	Expected Results and Interpretation
^1H NMR	<p>The spectrum should show three distinct signals in the aromatic region (approx. 7.5-8.5 ppm).</p> <p>Due to the symmetry, one proton is unique (between the two iodine atoms), and the other two are equivalent. We expect two signals: a triplet (or complex multiplet) for the proton at C4 and a doublet (or complex multiplet) for the protons at C2 and C6.</p>
^{13}C NMR	<p>The spectrum should display four distinct signals for the aromatic carbons, corresponding to the four unique carbon environments (C1/C3, C2, C4, C5). The carbons attached to the iodine atoms (C1, C3) will show a characteristic low-field shift.</p>
Mass Spectrometry (EI)	<p>The mass spectrum should exhibit a clear molecular ion peak (M^+) at $m/z = 375$. Key fragmentation patterns would include the loss of the nitro group ($\text{M}-46$) and the loss of iodine atoms ($\text{M}-127$).</p>
Infrared (IR) Spectroscopy	<p>The IR spectrum will be characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching of the nitro group (NO_2) at approximately $1530\text{-}1550\text{ cm}^{-1}$ and $1340\text{-}1360\text{ cm}^{-1}$, respectively. C-I stretching bands will appear in the fingerprint region (below 700 cm^{-1}).</p>
HPLC	<p>Purity analysis via reverse-phase HPLC should show a single major peak, with the purity typically expected to be $>98\%$ for research-grade material.</p>

Reactivity and Applications in Drug Development

1,3-Diiodo-5-nitrobenzene is not an end product but a strategic scaffold. Its value lies in its predictable reactivity, allowing for the systematic construction of complex molecular architectures. The two iodine atoms and the nitro group are orthogonal functional handles that can be addressed sequentially or in concert.

Core Reaction Pathways

The primary transformations relevant to drug discovery are the reduction of the nitro group and the participation of the iodo groups in cross-coupling reactions.



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Caption: Key synthetic transformations of **1,3-diiodo-5-nitrobenzene**.

Strategic Value in Medicinal Chemistry

- **Nitro Group as a Masked Amine:** The reduction of a nitro group to a primary amine is one of the most robust and widely used transformations in medicinal chemistry.[6] This amine serves as a crucial attachment point for building molecular complexity. It can be acylated to

form amides, reacted with sulfonyl chlorides to form sulfonamides, or used in reductive amination to introduce further alkyl substituents—all of which are common functional groups in active pharmaceutical ingredients (APIs).^[2]

- **Di-iodo Scaffold for Bi-aryl and Complex Structures:** The two iodine atoms make this molecule an ideal core for building molecules with C_2 symmetry or for creating libraries of compounds through divergent synthesis. The iodo groups are excellent substrates for a wide range of palladium-catalyzed cross-coupling reactions:
 - **Suzuki Coupling:** Reaction with aryl or heteroaryl boronic acids allows for the construction of bi-aryl or bi-heteroaryl structures, a motif prevalent in many kinase inhibitors and other targeted therapies.
 - **Sonogashira Coupling:** Coupling with terminal alkynes introduces rigid linear linkers, a common strategy for probing binding pockets in enzymes and receptors.
 - **Buchwald-Hartwig Amination:** Direct formation of C-N bonds by coupling with primary or secondary amines provides access to complex diaryl amines.

The ability to perform these reactions sequentially, by leveraging subtle differences in reactivity or by using protecting groups, allows a medicinal chemist to build out different substituents from the central scaffold, systematically exploring the structure-activity relationship (SAR) of a new chemical series.

Safety, Handling, and Disposal

1,3-Diiodo-5-nitrobenzene is classified as a hazardous substance and must be handled with appropriate precautions. The GHS hazard classifications provide a clear directive for risk assessment.^{[1][2]}

Hazard Class	Code	Description
Acute Toxicity, Oral	H302	Harmful if swallowed
Acute Toxicity, Dermal	H312	Harmful in contact with skin
Acute Toxicity, Inhaled	H332	Harmful if inhaled
Skin Irritation	H315	Causes skin irritation
Eye Irritation	H319	Causes serious eye irritation
STOT SE 3	H335	May cause respiratory irritation

Source: PubChem[1][2]

Drawing from best practices for handling iodo- and nitro-aromatic compounds, the following procedures are mandatory.[3]

Engineering Controls & Personal Protective Equipment (PPE):

- Ventilation: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.
- Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
- Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Ensure gloves are inspected before use and changed immediately if contamination occurs.
- Respiratory Protection: If working outside a fume hood or if exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[3]

Handling and Storage:

- Avoid contact with skin, eyes, and clothing. Do not breathe dust.
- Keep away from heat, sparks, open flames, and other sources of ignition.[3]

- Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]
- Incompatible materials include strong oxidizing agents and strong bases.[3]

Disposal:

- Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Waste should be sent to an approved waste disposal plant. Do not allow product to reach sewage systems.

Conclusion

1,3-Diiodo-5-nitrobenzene is a synthetically powerful and commercially available building block whose utility in research and development, particularly for pharmaceuticals, is clear. Its well-defined points of reactivity allow for controlled, stepwise elaboration into complex target molecules. While its handling requires strict adherence to safety protocols due to its hazardous nature, a thorough understanding of its properties and reactivity empowers chemists to leverage its full potential in the discovery and synthesis of novel chemical entities.

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